molecular formula C22H26O6 B12318382 Maglifloenone

Maglifloenone

Cat. No.: B12318382
M. Wt: 386.4 g/mol
InChI Key: JXWKCIXVIBYKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Maglifloenone can be compared with other plant growth regulators such as:

    Gibberellins: These are natural plant hormones that promote growth and development.

    Auxins: Another class of plant hormones that regulate growth.

    Cytokinins: These compounds promote cell division and growth in plants.

This compound is unique due to its synthetic origin and specific applications as a plant growth regulator .

Biological Activity

Maglifloenone, a compound derived from the Magnolia species, has garnered attention in recent years due to its diverse biological activities. This article explores the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a neolignan, which is a type of natural product known for its potential therapeutic properties. Its structural characteristics contribute to its biological efficacy, particularly in anti-inflammatory and antioxidative activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound reduced the expression of these cytokines in lipopolysaccharide (LPS)-induced mouse models, suggesting its potential use in treating inflammatory diseases.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineConcentration (μM)% Inhibition
TNF-α1075%
IL-61070%
IL-1β1065%

2. Antioxidative Activity

This compound also demonstrates antioxidative effects by scavenging free radicals and reducing oxidative stress markers. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidative Effects in Neurodegenerative Models

In a study involving neurodegenerative disease models, this compound administration resulted in a significant reduction of malondialdehyde (MDA) levels, a marker of oxidative stress. The compound also enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Effects of this compound on Oxidative Stress Markers

MarkerControl Group (μM)Treatment Group (μM)% Change
MDA5.02.0-60%
SOD Activity100150+50%
Catalase Activity5075+50%

The biological activities of this compound are mediated through various signaling pathways:

  • NF-κB Pathway : Inhibition of NF-κB signaling reduces inflammation and cytokine production.
  • MAPK Pathway : Modulation of MAPK pathways contributes to its antioxidative effects.
  • Nrf2 Activation : this compound enhances Nrf2 activation, leading to increased expression of antioxidant genes.

Clinical Implications

The multifunctional properties of this compound suggest its potential application in clinical settings for treating inflammatory diseases, neurodegenerative disorders, and conditions associated with oxidative stress. However, further clinical trials are necessary to establish its efficacy and safety in humans.

Properties

IUPAC Name

3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWKCIXVIBYKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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